

Solubility of 6-Methylpyrazine-2-carbonitrile in different solvents

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Compound of Interest

Compound Name: 6-Methylpyrazine-2-carbonitrile

Cat. No.: B145284

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An In-Depth Technical Guide to the Solubility of **6-Methylpyrazine-2-carbonitrile**

Abstract

6-Methylpyrazine-2-carbonitrile is a heterocyclic compound featuring the pyrazine scaffold, a structure of considerable interest in medicinal chemistry and drug discovery.[1][2][3] The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical reactions and biological systems. Low solubility can impede formulation, lead to poor bioavailability, and generate unreliable data in preclinical screening.[4] This technical guide provides a comprehensive overview of the physicochemical properties of **6-Methylpyrazine-2-carbonitrile**, the theoretical principles governing its solubility, and a detailed, authoritative protocol for its experimental determination. By synthesizing fundamental theory with practical, field-proven methodology, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to characterize and optimize the use of this compound.

Physicochemical Profile of 6-Methylpyrazine-2-carbonitrile

A thorough understanding of a molecule's intrinsic properties is the foundation for predicting and interpreting its solubility behavior. **6-Methylpyrazine-2-carbonitrile** is a small, relatively polar molecule. The presence of three nitrogen atoms, which are capable of accepting

hydrogen bonds, and a polar nitrile group, contrasted with a non-polar methyl group, dictates its interactions with various solvents.

Key physicochemical parameters are summarized below. This data, compiled from reputable chemical databases, provides the basis for the theoretical solubility analysis that follows.

Property	Value	Source
Molecular Formula	C ₆ H ₅ N ₃	[5][6]
Molecular Weight	119.12 g/mol	[5]
CAS Number	136309-04-1	[5]
Predicted logP	0.4 - 0.66	[5][6]
Topological Polar Surface Area (TPSA)	49.57 Å ²	[5]
Hydrogen Bond Acceptors	3	[5]
Hydrogen Bond Donors	0	[5]

Fundamental Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The adage "like dissolves like" provides a useful heuristic, but a more rigorous analysis involves considering the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

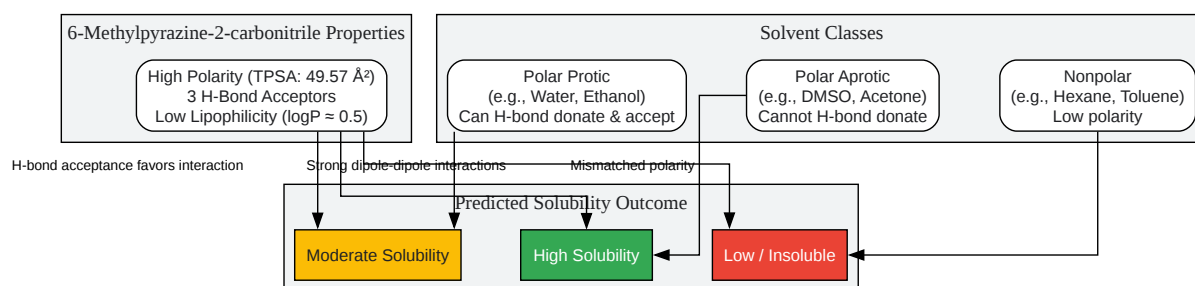
For **6-Methylpyrazine-2-carbonitrile**, the following principles are paramount:

- **Polarity and Dipole Moments:** The pyrazine ring and the nitrile group create a significant molecular dipole, making the molecule polar. Therefore, it is expected to be more soluble in polar solvents (e.g., water, ethanol, DMSO) than in nonpolar solvents (e.g., hexane, toluene). The solvent must have sufficient polarity to overcome the crystal lattice energy of the solid **6-Methylpyrazine-2-carbonitrile**.
- **Hydrogen Bonding:** With three hydrogen bond acceptor sites (the two pyrazine nitrogens and the nitrile nitrogen) but no donor sites, the molecule can readily interact with protic solvents

(those that can donate hydrogen bonds, like water and alcohols).[5] This interaction is a key driver of solubility in such media.

- **LogP:** The partition coefficient (logP) is a measure of a compound's lipophilicity. The predicted logP value of ~0.5 indicates that **6-Methylpyrazine-2-carbonitrile** has a relatively balanced hydrophilic-lipophilic character, suggesting it will not be extremely soluble in either very polar (like water) or very nonpolar (like alkanes) solvents, but will favor solvents of intermediate polarity.[5][6]

The interplay of these factors governs the selection of appropriate solvents for reactions, formulations, and crystallization processes. The following diagram illustrates the conceptual relationship between solvent properties and the anticipated solubility of the target compound.



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Figure 1: Conceptual diagram of solubility drivers.

Experimental Determination of Equilibrium Solubility

While theoretical predictions are valuable, they must be confirmed by empirical data. The Shake-Flask Method is universally regarded as the gold-standard for determining equilibrium (thermodynamic) solubility due to its reliability and direct measurement of the saturated state.[7] Miniaturized versions have been developed to conserve valuable compounds.[7]

The protocol outlined below is a self-validating system based on guidelines from the OECD and best practices in the pharmaceutical industry.^{[7][8][9]}

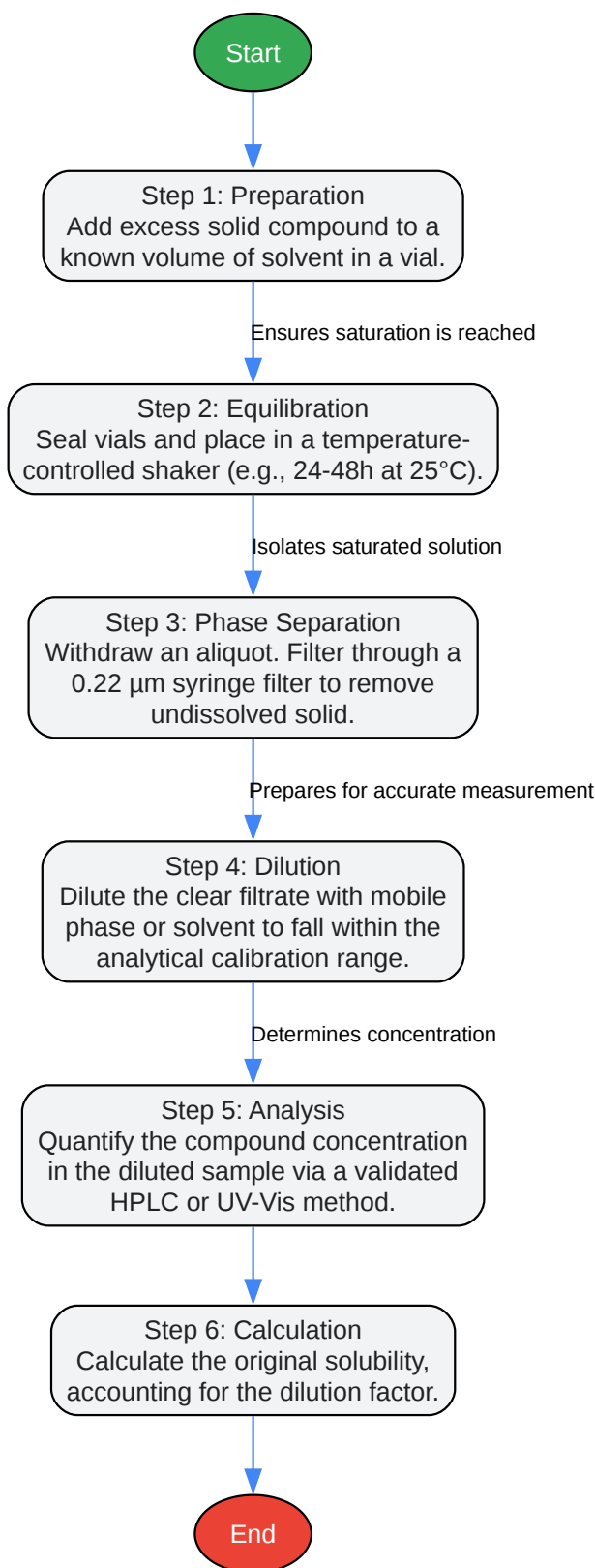
Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

Objective: To determine the equilibrium solubility of **6-Methylpyrazine-2-carbonitrile** in a given solvent at a controlled temperature.

Materials:

- **6-Methylpyrazine-2-carbonitrile** (solid, purity >98%)
- Solvent of choice (e.g., pH 7.4 phosphate buffer, ethanol, DMSO)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.22 µm PVDF)
- Analytical balance
- Calibrated pipettes
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Workflow Diagram:



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Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. enamine.net [enamine.net]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - 6-methylpyrazine-2-carbonitrile (C₆H₅N₃) [pubchemlite.lcsb.uni.lu]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. scielo.br [scielo.br]
- 9. oecd.org [oecd.org]
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